
3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione: is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its bromomethyl group and three methoxy groups attached to the anthracene core, which is further functionalized with a quinone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with 1,6,8-trimethoxyanthracene.
Bromination: The bromomethyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Oxidation: The anthracene core is oxidized to form the quinone moiety using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), ammonia (NH3), thiourea.
Major Products:
Oxidation: Higher oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Dye Synthesis: Used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology and Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to intercalate with DNA and induce apoptosis in cancer cells.
Antimicrobial Agents: Studied for its antimicrobial activity against various bacterial and fungal strains.
Industry:
Material Science: Utilized in the development of organic semiconductors and photovoltaic materials.
Pharmaceuticals: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione involves its interaction with biological macromolecules:
DNA Intercalation: The planar structure of the anthraquinone core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The quinone moiety can undergo redox cycling, generating reactive oxygen species that induce oxidative stress and apoptosis in cells.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
1,4-Dimethoxyanthraquinone: Similar structure but with methoxy groups at different positions.
2-Bromo-1,4-dimethoxyanthraquinone: Contains a bromine atom but lacks the bromomethyl group.
1,6,8-Trimethoxyanthraquinone: Lacks the bromomethyl group but shares the same methoxy substitution pattern.
Uniqueness:
Bromomethyl Group: The presence of the bromomethyl group in 3-(Bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione provides unique reactivity, allowing for diverse chemical modifications.
Methoxy Substitution: The specific pattern of methoxy substitution enhances its solubility and electronic properties, making it suitable for various applications in material science and pharmaceuticals.
Propiedades
Número CAS |
60699-01-6 |
|---|---|
Fórmula molecular |
C18H15BrO5 |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
3-(bromomethyl)-1,6,8-trimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H15BrO5/c1-22-10-6-12-16(14(7-10)24-3)18(21)15-11(17(12)20)4-9(8-19)5-13(15)23-2/h4-7H,8H2,1-3H3 |
Clave InChI |
WSOXAKBJYCVUGM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)

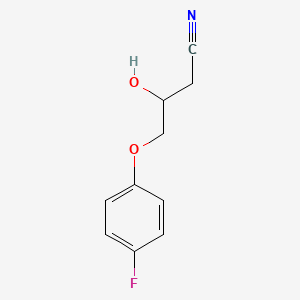
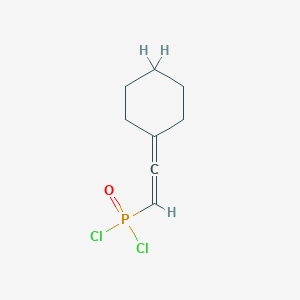
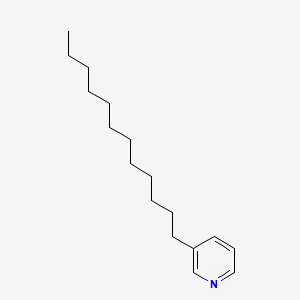
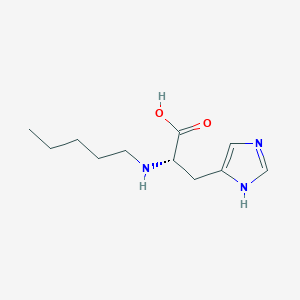
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
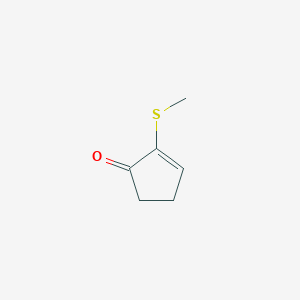
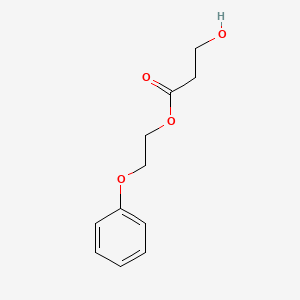

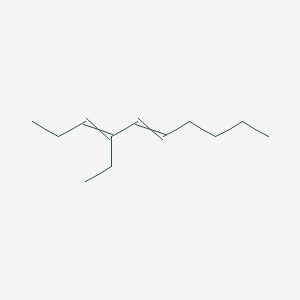
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)

